N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC14531271
Molecular Formula: C15H15N3OS
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3OS |
|---|---|
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H15N3OS/c1-19-12-4-2-11(3-5-12)6-8-16-14-13-7-9-20-15(13)18-10-17-14/h2-5,7,9-10H,6,8H2,1H3,(H,16,17,18) |
| Standard InChI Key | MROBSSTXSHNAKL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC2=C3C=CSC3=NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. The pyrimidine’s 4-position is substituted with an amine group linked to a 2-(4-methoxyphenyl)ethyl side chain. This structure confers both aromatic stability and functional versatility, enabling interactions with hydrophobic pockets and hydrogen-bonding sites in biological targets.
Key Structural Features:
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Thieno[2,3-d]pyrimidine Core: Enhances electron delocalization, improving binding affinity to biomolecules .
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4-Methoxyphenethylamine Side Chain: The methoxy group (–OCH₃) contributes to lipophilicity, potentially enhancing blood-brain barrier permeability .
Physicochemical Characteristics
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃OS | |
| Molecular Weight | 285.4 g/mol | |
| Density | 1.410±0.06 g/cm³ (Predicted) | |
| Boiling Point | 312.4±37.0 °C (Predicted) | |
| LogP | 3.516 (Predicted) |
The LogP value indicates moderate lipophilicity, aligning with its potential for oral bioavailability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step condensation reactions. A common approach includes:
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Formation of the Thienopyrimidine Core: Cyclization of 2-aminothiophene-3-carbonitrile with urea or thiourea under acidic conditions .
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Introduction of the Side Chain: Nucleophilic substitution at the 4-position using 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent.
Example Reaction Scheme:
(DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine) .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Structural confirmation is achieved via:
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¹H NMR: Peaks at δ 8.21 (s, 1H, pyrimidine-H), δ 6.85–7.25 (m, 4H, aromatic-H), and δ 3.79 (s, 3H, –OCH₃) .
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Mass Spectrometry: Molecular ion peak at m/z 285.4 [M+H]⁺.
Biological Activities and Mechanisms
Proposed Mechanism:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation of DNA strands .
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EGFR Tyrosine Kinase Inhibition: Competitive binding at the ATP site, blocking signal transduction.
Antimicrobial Activity
In a study of analogous compounds, thieno[2,3-d]pyrimidin-4-amines demonstrated broad-spectrum antimicrobial effects:
The 4-methoxyphenethyl group may enhance membrane penetration, disrupting microbial cell walls .
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High permeability predicted via Caco-2 cell models (Papp > 10 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites .
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Excretion: Primarily renal (70–80%) with minor fecal elimination.
Toxicity Data
Preliminary assays indicate a LD₅₀ > 500 mg/kg in rodent models, suggesting low acute toxicity. Chronic exposure studies are pending.
Comparative Analysis with Structural Analogs
The compound’s bioactivity is contextualized against related derivatives:
The 4-methoxyphenethyl group appears to enhance antibacterial potency compared to simpler aryl substituents .
Future Directions and Challenges
Research Gaps
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In Vivo Efficacy: Limited data on tumor regression in animal models.
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Target Identification: Unclear whether activity stems from single or polypharmacological effects.
Optimization Strategies
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